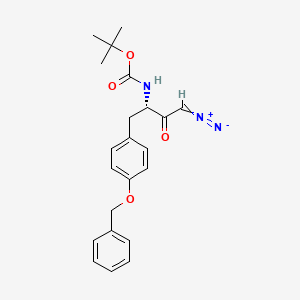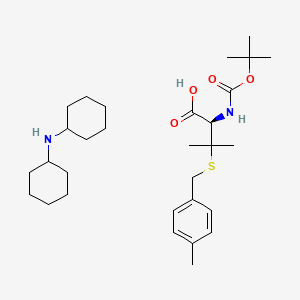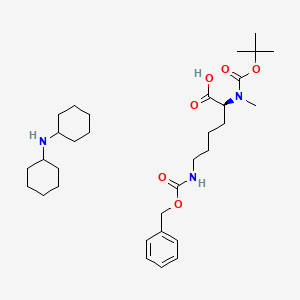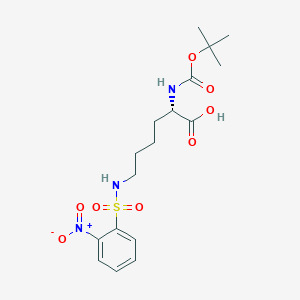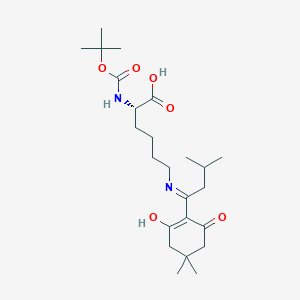
Boc-amcp-OH
Overview
Description
Boc-amcp-OH, also known as 1-{[(tert-butoxycarbonyl)amino]methyl}cyclopropanecarboxylic acid, is a compound with the molecular formula C10H17NO4 . It has a molecular weight of 215.25 . The compound is used in various chemical reactions, particularly in the field of organic synthesis .
Synthesis Analysis
Boc-amcp-OH can be synthesized using Boc chemistry, which involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst . This method allows for the direct and convenient synthesis of peptide thioesters . Another method involves the use of solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines .
Molecular Structure Analysis
The InChI code for Boc-amcp-OH is 1S/C10H17NO4/c1-9(2,3)15-8(14)11-6-10(4-5-10)7(12)13/h4-6H2,1-3H3,(H,11,14)(H,12,13) . This indicates the presence of a tert-butoxycarbonyl group attached to an amino-methyl-cyclopropane-carboxylic acid .
Chemical Reactions Analysis
Boc-amcp-OH can undergo various chemical reactions. For instance, it can participate in Boc protection reactions, where the amine attacks a carbonyl site on Boc2O, resulting in tert-butyl carbonate leaving as a leaving group . The Boc protection is advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Physical And Chemical Properties Analysis
Boc-amcp-OH is a compound with a molecular weight of 215.25 . The compound’s InChI key is UGPTVCJIZPFGLU-UHFFFAOYSA-N .
Scientific Research Applications
Aqueous Microwave-Assisted Solid-Phase Synthesis
Boc-amcp-OH is used in aqueous microwave-assisted solid-phase synthesis . This method involves the use of Boc-amcp-OH nanoparticles and microwave irradiation to facilitate rapid solid-phase reactions on the resin in water . This is an environmentally friendly method for peptide synthesis .
Synthesis of Leu-enkephalin
Boc-amcp-OH has been used in the synthesis of Leu-enkephalin, a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu-OH . This demonstrates the utility of Boc-amcp-OH in peptide synthesis .
Synthesis of Val-Ala-Val-Ala-Gly-OH
Another application of Boc-amcp-OH is in the synthesis of the model peptide Val-Ala-Val-Ala-Gly-OH . This peptide sequence is known to be difficult to synthesize, demonstrating the effectiveness of Boc-amcp-OH in challenging peptide syntheses .
Environmentally Conscious Peptide Synthesis
Boc-amcp-OH is used in environmentally conscious peptide synthesis . This method involves the use of Boc-amcp-OH in water, an environmentally friendly solvent, to carry out peptide synthesis . This represents a shift towards green and sustainable chemistry .
Solid-Phase Peptide Synthesis in Water
Boc-amcp-OH has been used in solid-phase peptide synthesis in water . This technique involves converting water-insoluble Boc-protected amino acids into water-dispersible nanoparticles, which can then be used in peptide synthesis .
Preparation of Aqueous Nanomicelles
Boc-amcp-OH can be used to prepare aqueous nanomicelles . These nanomicelles can then be used in various applications, such as drug delivery .
Mechanism of Action
Target of Action
Boc-amcp-OH, a Boc-protected amino acid derivative, primarily targets amino groups in peptides and proteins. The Boc (tert-butyloxycarbonyl) group serves as a protective group for amines, preventing unwanted reactions during synthesis .
Mode of Action
The Boc group interacts with the amino group by forming a stable carbamate linkage. This interaction protects the amino group from nucleophilic attacks and other reactions that could alter the peptide or protein structure . The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Biochemical Pathways
Boc-amcp-OH is involved in synthetic pathways where selective protection of amino groups is required. The protection and subsequent deprotection steps are crucial in the synthesis of complex peptides and proteins. The Boc group ensures that only specific reactions occur at desired sites, facilitating the construction of intricate molecular architectures .
Pharmacokinetics
The compound is stable under neutral and basic conditions but can be cleaved under acidic conditions, which is a critical feature for its use in peptide synthesis .
Result of Action
The primary molecular effect of Boc-amcp-OH is the temporary protection of amino groups. This protection allows for the selective modification of other functional groups within the molecule. At the cellular level, this ensures that peptides and proteins can be synthesized with high precision and minimal side reactions .
Action Environment
Environmental factors such as pH and temperature significantly influence the efficacy and stability of Boc-amcp-OH. The Boc group is stable under neutral and basic conditions but is cleaved under acidic conditions. This property is exploited in synthetic chemistry to control the timing of deprotection and subsequent reactions .
By understanding these aspects of Boc-amcp-OH, researchers can effectively utilize this compound in the synthesis of complex peptides and proteins, ensuring high precision and efficiency in their work.
Safety and Hazards
Boc-amcp-OH has several safety and hazard statements associated with it. It has been assigned the GHS07 pictogram and the signal word "warning" . The hazard statements include H302, H315, H319, and H335, and the precautionary statements include P261, P305+351+338 .
properties
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-6-10(4-5-10)7(12)13/h4-6H2,1-3H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPTVCJIZPFGLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679785 | |
| Record name | 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-amcp-OH | |
CAS RN |
204376-48-7 | |
| Record name | 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



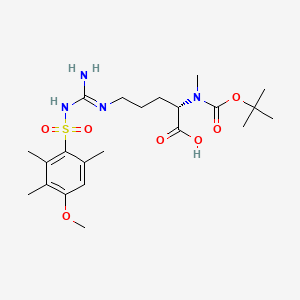


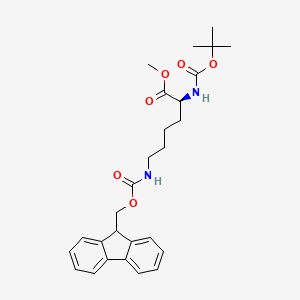
![N-ethyl-N-propan-2-ylpropan-2-amine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B613655.png)

